Oleoylethanolamide

PPAR-alpha nuclear receptor lipid metabolism

Oleoylethanolamide (OEA) is the definitive N-acylethanolamine for studies needing potent, selective PPAR-α activation without cannabinoid receptor crosstalk. With an EC50 of 120 nM and >25-fold selectivity over PEA, it drives feeding suppression and metabolic regulation via a peripheral gut-brain axis mechanism, validated in minipig models. Its lipase-mediated enzymatic synthesis supports scalable procurement. Insist on ≥98% purity with authenticated HPLC/NMR characterization to safeguard assay reproducibility. Not a generic NAE — OEA’s unique selectivity profile prohibits substitution with PEA or anandamide.

Molecular Formula C20H39NO2
Molecular Weight 325.5 g/mol
CAS No. 111-58-0
Cat. No. B047800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleoylethanolamide
CAS111-58-0
Synonyms(Z)​-N-​(2-Hhydroxyethyl)​-9-​octadecenamide;  N-​(2-​Hydroxyethyl)​-oleamide;  AM 3101;  N-​(2-​Hydroxyethyl)​-​9-​Z-​octadecenamide;  N-​(2-​Hydroxyethyl)​oleamide;  N-​Oleoyl-​2-​aminoethanol;  N-​Oleoylethanolamide;  N-​Oleoylethanolamine;  Oleamide MEA; 
Molecular FormulaC20H39NO2
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCCO
InChIInChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-
InChIKeyBOWVQLFMWHZBEF-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgPurity:98+%Physical solid

Oleoylethanolamide (CAS 111-58-0): Strategic Procurement Guide for Research-Grade PPAR-α Agonist


Oleoylethanolamide (OEA; CAS 111-58-0), also known as N-oleoylethanolamine, is an endogenous N-acylethanolamine (NAE) lipid mediator with the molecular formula C20H39NO2 and molecular weight 325.53 g/mol [1]. Structurally, it is the monounsaturated analogue of the endocannabinoid anandamide (AEA), distinguished by its oleoyl (C18:1) fatty acid chain linked to ethanolamine . Unlike AEA, OEA does not bind with high affinity to cannabinoid receptors CB1 or CB2 [2], instead functioning primarily as a high-affinity endogenous agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α), with a reported EC50 of 120 nM in transactivation assays . Commercially available research-grade OEA is typically supplied at ≥98% purity as a white to off-white crystalline solid, with recommended storage at -20°C and demonstrated solubility in DMSO, ethanol, and DMF (up to 100 mg/mL) .

Why Oleoylethanolamide Cannot Be Substituted with Palmitoylethanolamide or Anandamide: Differentiated Receptor Selectivity and Functional Consequences


Within the N-acylethanolamine family, compounds differ fundamentally in their fatty acid chain length and saturation, which directly dictates receptor binding affinity, metabolic stability, and resultant biological function [1]. Palmitoylethanolamide (PEA; C16:0), despite sharing the ethanolamide head group with OEA, exhibits a >25-fold lower potency for PPAR-α activation (IC50 of 3 μM vs. OEA at 0.12 μM) [2] and a distinct functional profile in entourage effects with anandamide [3]. Anandamide (AEA; C20:4), while structurally closer to OEA, binds avidly to CB1 receptors, driving orexigenic signaling—the functional opposite of OEA's anorexigenic PPAR-α-mediated pathway [4]. Furthermore, OEA's susceptibility to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) differs substantially from saturated NAEs, affecting in vivo duration of action and necessitating formulation-specific procurement strategies distinct from PEA-based products [5]. These molecular divergences preclude generic interchangeability in research applications.

Quantitative Differentiation of Oleoylethanolamide: Head-to-Head and Cross-Study Comparative Evidence Against Key Analogs


PPAR-α Binding Affinity: OEA Exhibits 25-Fold Greater Potency than Palmitoylethanolamide

Oleoylethanolamide binds to the PPAR-α ligand binding domain with an IC50 of 0.12 μM, representing a 25-fold higher affinity compared to its saturated counterpart palmitoylethanolamide (PEA), which exhibits an IC50 of 3 μM in the same competition binding assay [1]. This differential affinity is also reflected in the comparative potency for PPAR-α transcriptional activation, where OEA demonstrates an EC50 of 120 nM in transactivation assays , whereas PEA requires substantially higher concentrations to elicit comparable responses. Additionally, OEA shows functional selectivity over PPAR-β/δ (IC50 = 1 μM) and PPAR-γ (IC50 >10 μM), while PEA exhibits no measurable activity at PPAR-β/δ or PPAR-γ (>30 μM) [2].

PPAR-alpha nuclear receptor lipid metabolism binding affinity

TRPV1-Mediated Vasorelaxation: OEA but Not PEA Displays Capsaicin-Sensitive Direct Activity

In rat isolated small mesenteric arteries, OEA and PEA exhibit distinct pharmacological profiles. OEA (1 μM) and PEA (10 μM) both potentiate anandamide-induced vasorelaxation through TRPV1 receptor-mediated entourage effects [1]. However, a critical functional divergence emerges in their direct vasorelaxant activity: relaxations to anandamide and OEA are attenuated by both capsaicin (10 μM) and the TRPV1 antagonist SB366791 (2 μM), whereas relaxations to PEA are not sensitive to either treatment [2]. The rank order of direct vasorelaxant potency is anandamide > OEA > PEA [3].

TRPV1 vasorelaxation vascular biology entourage effect

Behavioral Satiety Profile: OEA Avoids Aversive Locomotor Effects Observed with Rimonabant

In a direct comparative study evaluating the behavioral satiety sequence (BSS) in mice, OEA and the CB1 antagonist rimonabant both reduced food (wet mash) intake to a similar extent at equal doses (5 or 10 mg/kg, intraperitoneal) [1]. However, the behavioral profiles diverged significantly: OEA treatment decreased eating activity within the first 30 minutes and caused a temporary increase in resting time, without any decline in horizontal, vertical, or total motor activity [2]. In contrast, rimonabant not only decreased eating activity but also caused a marked increase in time spent grooming and decreased horizontal motor activity—alterations interpreted as indicative of aversive, non-motivational effects on feeding [3].

satiety feeding behavior obesity locomotor activity

Synthesis Purity Benchmark: Lipase-Mediated Method Achieves 96.6% Purity with Economical Scalability

A validated lipase-mediated enzymatic synthesis method for OEA has been established, achieving 96.6% purity under optimized amidation reaction conditions [1]. The process, which uses purified oleic acid and ethanolamine in the presence of hexane and Novozym 435 lipase, has been demonstrated at preparative scale (50 mmol of each reactant), yielding OEA with 96.1% purity and 73.5% yield after crystallization purification [2]. Compared to previous chemical synthesis approaches, this enzymatic method is reported to be more effective and economically feasible, with enhanced scalability and ease of production [3]. Commercial suppliers now routinely offer OEA at ≥98% purity, with batch-specific analytical documentation including NMR and HPLC certificates .

enzymatic synthesis purity scale-up lipase green chemistry

Brain Penetration Limitation: 13C-OEA Does Not Reach Therapeutic Concentrations in CNS Despite Prolonged Plasma Circulation

Using a validated LC-MS/MS method with 13C-labeled OEA to differentiate exogenously administered compound from endogenous background, studies in rats demonstrate that following intravenous administration (1 mg/kg), 13C-OEA exhibits relatively prolonged plasma circulation but does not reach therapeutic concentrations in brain tissue [1]. The analytical method was validated over a calibration range of 0.39–25 ng/mL in plasma and 1.17–75 ng/g in brain, with acceptable precision (within ±15%) [2]. This peripheral restriction contrasts with the CNS-penetrant profile of the endocannabinoid anandamide, which readily crosses the blood-brain barrier to engage central CB1 receptors [3].

pharmacokinetics blood-brain barrier CNS penetration LC-MS/MS

Multi-Species Preclinical Feeding Suppression: OEA Reduces Food Intake by 14-18% in Obese Minipigs

In a functional dairy snack formulation study conducted in minipigs—a translational large animal model with high relevance to human physiology—OEA administration reduced feed intake in a formulation-dependent manner [1]. The OEA-containing liquid snack, but not the semi-solid formulation, reduced the amount of feed eaten by 14% in normal-weight minipigs and 18% in obese minipigs during an eating behavior test performed 4 hours after snack ingestion [2]. This demonstrates formulation-dependent efficacy in a non-rodent model, supporting the compound's translational potential for appetite regulation studies.

food intake minipig model obesity translational research

Recommended Procurement Scenarios for Oleoylethanolamide Based on Validated Differential Evidence


PPAR-α Mediated Metabolic Research: Obesity, Lipid Metabolism, and Non-Alcoholic Fatty Liver Disease

OEA is the preferred NAE for studies requiring potent, selective PPAR-α activation without off-target engagement of PPAR-γ or cannabinoid receptors. Its IC50 of 0.12 μM for PPAR-α binding [1] and EC50 of 120 nM for transactivation —coupled with >25-fold selectivity over PEA—make it ideal for in vitro reporter gene assays and in vivo metabolic phenotyping in rodent models. For in vivo metabolic studies, procurement of OEA at ≥98% purity with documented analytical characterization (HPLC, NMR) is recommended to ensure reproducibility of feeding suppression and weight reduction outcomes [2].

Translational Appetite Regulation and Satiety Studies in Large Animal Models

Based on validated efficacy in minipigs—where a liquid OEA formulation reduced feed intake by 14% in normal-weight and 18% in obese animals [1]—OEA is appropriate for translational feeding behavior research in non-rodent models. Procurement should prioritize OEA suitable for oral formulation development, with attention to solubility characteristics enabling rapid dissolution kinetics. The compound's peripheral mechanism of action, evidenced by the requirement for intact peripheral sensory fibers and lack of central effects upon intracerebroventricular administration , positions it favorably for studies targeting gut-brain axis signaling without CNS-mediated adverse effects [2].

Vascular Biology Research Requiring TRPV1-Dependent NAE Signaling

For investigators studying endothelium-independent vasorelaxation mediated by TRPV1 receptors, OEA is the appropriate NAE choice. Direct head-to-head evidence demonstrates that OEA-induced vasorelaxation is sensitive to TRPV1 antagonism and desensitization (capsaicin and SB366791), whereas PEA-mediated vasorelaxation operates through a distinct, TRPV1-independent pathway [1]. At 1 μM, OEA is 10-fold more potent than PEA (10 μM) for potentiating anandamide responses in mesenteric arteries . Procurement of high-purity OEA with verified solubility in physiological buffers (e.g., PBS with carrier) is essential for ex vivo vascular reactivity assays.

Enzymatic Synthesis and Green Chemistry Process Development

The validated lipase-mediated synthesis route for OEA—achieving 96.6% purity and 73.5% yield at 50 mmol scale [1]—supports procurement for industrial process research and scale-up validation. This enzymatic method offers demonstrated advantages in efficiency and economic feasibility compared to traditional chemical synthesis . For quality control laboratories, procurement of OEA analytical reference standards with ISO 17034 certification enables method validation for purity assessment in dietary supplement and pharmaceutical applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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